Product packaging for 7-ethyl-9-methylbenzo[c]acridine(Cat. No.:CAS No. 63039-89-4)

7-ethyl-9-methylbenzo[c]acridine

Cat. No.: B13763418
CAS No.: 63039-89-4
M. Wt: 271.4 g/mol
InChI Key: CMDIHSKBZAUELP-UHFFFAOYSA-N
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Description

Significance of Polycyclic Aromatic Nitrogen Heterocycles in Contemporary Chemistry

Polycyclic aromatic nitrogen heterocycles (PANHs) represent a cornerstone of modern chemical research, underpinning advancements in materials science, medicinal chemistry, and electronics. These organic molecules, characterized by the fusion of multiple aromatic rings with at least one nitrogen atom incorporated into the cyclic system, exhibit unique electronic and photophysical properties. The presence of the nitrogen atom introduces a dipole moment and alters the electron distribution within the aromatic system, leading to distinct reactivity and intermolecular interactions compared to their carbocyclic analogues. This structural feature is pivotal in their application as organic semiconductors, fluorescent probes, and pharmacologically active agents.

Overview of Benzo[c]acridines in Chemical Sciences

Among the vast family of PANHs, benzo[c]acridines are a prominent subclass. The benzo[c]acridine framework is a tetracyclic system where a benzene (B151609) ring is fused to an acridine (B1665455) core at the 'c' face. This fusion results in a rigid, planar structure with an extended π-conjugated system. The unique arrangement of the nitrogen atom within this framework imparts specific chemical and physical characteristics, including a propensity for DNA intercalation and distinct fluorescence properties. ontosight.ai Consequently, benzo[c]acridine derivatives have been a subject of interest for their potential applications in the development of anticancer drugs and as specialized fluorescent markers in biological systems. ontosight.ai

Rationale for In-depth Academic Investigation of 7-Ethyl-9-methylbenzo[c]acridine

The specific compound, this compound, is a derivative of the parent benzo[c]acridine structure. The rationale for its detailed academic investigation stems from the nuanced effects that alkyl substituents have on the physicochemical properties of the parent molecule. The introduction of an ethyl group at the 7-position and a methyl group at the 9-position can be expected to influence its solubility, steric profile, and electronic properties. ontosight.ai These modifications can, in turn, modulate its biological activity and photophysical behavior. For instance, the strategic placement of these alkyl groups could enhance the compound's ability to intercalate into DNA or fine-tune its emission wavelength for specific imaging applications. ontosight.ai A closely related isomer, 9-ethyl-7-methyl-benz(c)acridine, has been noted for its ability to intercalate with DNA, suggesting similar potential for the 7-ethyl-9-methyl variant. ontosight.ai

While specific research on this compound is not extensively documented in publicly available literature, its structural similarity to other well-studied benzo[c]acridines, such as 7,9-dimethylbenz[c]acridine, provides a strong basis for predicting its chemical behavior and potential utility. nih.gov The study of such specific derivatives is crucial for building a comprehensive understanding of structure-activity relationships within the benzo[c]acridine class, paving the way for the rational design of new molecules with tailored functions.

Classical and Contemporary Approaches to Benzo[c]acridine Core Synthesis

The construction of the benzo[c]acridine core is the foundational step in the synthesis of this compound. This can be achieved through a variety of classical and modern synthetic techniques.

Multi-component Condensation Reactions for Benzo[c]acridine Scaffolds

One of the most efficient methods for synthesizing the benzo[c]acridine skeleton is through one-pot, three-component condensation reactions. scielo.org.mxtandfonline.com These reactions typically involve the condensation of an aromatic aldehyde, 1-naphthylamine, and a 1,3-dicarbonyl compound, such as dimedone. scielo.org.mxtandfonline.comresearchgate.net This approach offers several advantages, including high atom economy, reduced reaction times, and the ability to generate molecular complexity in a single step. scielo.org.mx

The reaction mechanism generally proceeds through an initial Knoevenagel condensation between the aldehyde and dimedone, followed by a Michael addition of 1-naphthylamine. scielo.org.mx Subsequent cyclization and dehydration lead to the formation of a tetrahydrobenzo[c]acridinone derivative. scielo.org.mx Various catalysts, including sulfonic acid functionalized SBA-15 (SBA-Pr-SO3H), sulfamic acid (NH2SO3H), and heteropolyacids like H6P2W18O62 · 18H2O, have been employed to facilitate this transformation under solvent-free conditions or in refluxing ethanol. scielo.org.mxtandfonline.com

To synthesize a precursor for this compound, one could envision using an appropriate aldehyde in this multi-component reaction. Subsequent modification of the resulting acridinone, for instance, through reduction and aromatization, would be necessary to achieve the final aromatic benzo[c]acridine core.

Table 1: Catalysts and Conditions for Three-Component Synthesis of Benzo[c]acridine Derivatives

Catalyst Reactants Conditions Product Type Reference
SBA-Pr-SO3H Aromatic aldehydes, 1-naphthylamine, dimedone Solvent-free 7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one derivatives scielo.org.mx
NH2SO3H Aromatic aldehydes, 1-naphthylamine, dimedone Solvent-free, 120 °C 7-aryl-10,10-dimethyl-7,9,10,11-tetrahydro-9H-benzo[c]acridin-8-one derivatives tandfonline.com

Transition Metal-Catalyzed Annulation and Cyclization Strategies in Acridine Synthesis

Transition metal catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic systems, including acridines. These methods often involve C-H bond activation and the formation of new carbon-carbon and carbon-nitrogen bonds.

Palladium catalysts are widely used in cross-coupling and annulation reactions. rsc.orgnih.gov The synthesis of benzo[c]acridine derivatives can be envisioned through palladium-catalyzed C-H activation/annulation cascades. For instance, a strategy could involve the coupling of a suitably functionalized naphthalene derivative with an aniline derivative, followed by an intramolecular cyclization to form the acridine core. While direct palladium-catalyzed synthesis of this compound is not explicitly reported, related palladium-catalyzed reactions for the synthesis of phenanthridinones and other polycyclic aza-heterocycles from N-aryl-2-halobenzamides demonstrate the potential of this approach. rsc.org Furthermore, palladium nanoparticles have been shown to be effective catalysts for intramolecular C-H functionalization reactions leading to heterocyclic systems. rsc.org

Rhodium catalysts are known to mediate a variety of cycloaddition reactions. nih.govnih.gov For the synthesis of acridine derivatives, rhodium-catalyzed [4+2] or other cycloaddition strategies could be employed. For example, the reaction of a diene-containing naphthalene derivative with a suitable dienophile could be catalyzed by a rhodium complex to construct the central nitrogen-containing ring. Rhodium-catalyzed C-H activation and annulation of benzoylhydrazines with alkynes to form isoquinolones also showcases the utility of rhodium in constructing nitrogen-containing heterocycles. rsc.org While not a direct synthesis of benzo[c]acridines, these methods highlight the potential of rhodium catalysis in this area.

Photoinduced Cyclization Techniques for Acridine Derivatives

Photochemical reactions offer a unique approach to the synthesis of complex molecules. The interaction of photoexcited acridine with other molecules can lead to the formation of new chemical bonds. rsc.orgelsevierpure.com In the context of synthesizing substituted acridines, a photochemical cyclization could be a key step. For example, a suitably substituted diarylamine precursor could undergo an intramolecular photochemical cyclization to form the acridine ring system. The generation of hydroxyl radicals from acridine hydroperoxides upon UVA irradiation has been studied, indicating the reactivity of the acridine nucleus under photochemical conditions. nih.gov

Application of Organometallic Reagents in Benzo[c]acridine Synthesis

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are powerful nucleophiles used to form carbon-carbon bonds. youtube.com In the synthesis of this compound, organometallic reagents could be utilized to introduce the ethyl and methyl substituents. For instance, if a multi-component reaction yields a tetrahydrobenzo[c]acridinone intermediate, a Grignard reagent could be used to add an ethyl or methyl group to the carbonyl carbon. youtube.com Subsequent dehydration and aromatization would then lead to the desired substituted benzo[c]acridine. The Bernthsen acridine synthesis, which involves the reaction of a diarylamine with a carboxylic acid in the presence of zinc chloride, is another classical method where the carboxylic acid could potentially be replaced with a derivative that helps in the introduction of the desired alkyl groups. youtube.com

The Intricate Synthesis of this compound: A Focus on Modern Methodologies

The synthesis of this compound, a specific polycyclic aromatic aza-heterocycle, presents a unique challenge in organic chemistry, requiring precise control over regioselectivity to introduce distinct alkyl groups at the 7 and 9 positions. While the broader class of benzo[c]acridine derivatives has been extensively studied, methodologies for this particular substitution pattern are not widely reported. This article delves into the synthetic strategies, functionalization approaches, and optimization techniques that can be applied to construct this specific molecule and its derivatives, with a strong emphasis on contemporary and sustainable chemical practices.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H17N B13763418 7-ethyl-9-methylbenzo[c]acridine CAS No. 63039-89-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63039-89-4

Molecular Formula

C20H17N

Molecular Weight

271.4 g/mol

IUPAC Name

7-ethyl-9-methylbenzo[c]acridine

InChI

InChI=1S/C20H17N/c1-3-15-17-10-9-14-6-4-5-7-16(14)20(17)21-19-11-8-13(2)12-18(15)19/h4-12H,3H2,1-2H3

InChI Key

CMDIHSKBZAUELP-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C=CC3=CC=CC=C3C2=NC4=C1C=C(C=C4)C

Origin of Product

United States

Spectroscopic and Crystallographic Investigations of 7 Ethyl 9 Methylbenzo C Acridine Architecture

Advanced Spectroscopic Characterization Techniques

Spectroscopy provides a non-destructive means to probe the molecular structure and properties of 7-ethyl-9-methylbenzo[c]acridine by observing its interaction with electromagnetic radiation. Each technique offers unique insights into the molecule's composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy would be utilized to identify the number and types of protons in the this compound molecule. The chemical shifts (δ) of the signals would indicate the electronic environment of each proton, with aromatic protons appearing in a distinct downfield region compared to the aliphatic protons of the ethyl and methyl groups. Spin-spin coupling patterns would reveal the connectivity between adjacent protons, helping to confirm the substitution pattern on the benzo[c]acridine core. For instance, the ethyl group would be expected to show a characteristic quartet and triplet pattern.

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal, allowing for a complete carbon count. The chemical shifts of the carbon signals would differentiate between aromatic, aliphatic, and quaternary carbons.

A comprehensive search of scientific literature and spectral databases did not yield specific, publicly available ¹H NMR or ¹³C NMR data for this compound.

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby confirming the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS) analysis of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum would offer additional structural information, as the molecule breaks apart in a predictable manner upon ionization.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the unambiguous determination of the molecular formula. For this compound (C₂₀H₁₇N), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions.

Specific mass spectrometry or high-resolution mass spectrometry data for this compound are not available in the reviewed public databases. For the closely related compound, 7,9-dimethylbenzo[c]acridine (C₁₉H₁₅N), the computed molecular weight is 257.3 g/mol . researchgate.netnih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. The extended π-conjugated system of the benzo[c]acridine core is expected to give rise to characteristic absorption bands. The position (λmax) and intensity (molar absorptivity, ε) of these bands are related to the energy of the electronic transitions and can be influenced by the solvent and the nature of substituents. For acridine (B1665455) derivatives, these spectra are useful in studies involving their interaction with other molecules, such as DNA. researchgate.net

Detailed experimental UV-Vis absorption spectra for this compound have not been reported in the surveyed scientific literature. The parent compound, acridine, exhibits absorption maxima in various solvents, which can be found in spectral databases. nist.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to display characteristic absorption bands for:

C-H stretching from the aromatic rings and the aliphatic ethyl and methyl groups.

C=C and C=N stretching vibrations within the aromatic heterocyclic core.

C-H bending vibrations, which can help to confirm the substitution pattern on the aromatic system.

A search of available literature did not provide a specific experimental IR spectrum for this compound.

X-ray Crystallography for Three-Dimensional Structural Analysis

There are no published crystal structures for this compound in the Cambridge Structural Database or other publicly accessible crystallographic databases.

Spectrofluorometric Analysis of Fluorescence Properties of this compound

Spectrofluorometry is used to study the fluorescence properties of a compound. Many polycyclic aromatic hydrocarbons and their heterocyclic analogues, like acridines, are known to be fluorescent. A spectrofluorometric analysis of this compound would involve measuring its excitation and emission spectra. The resulting data, including the fluorescence quantum yield and lifetime, would characterize its behavior as a fluorophore. These properties are sensitive to the molecular structure and the local environment, such as the polarity of the solvent.

Specific experimental data on the fluorescence properties of this compound could not be located in the reviewed scientific literature. Studies on other acridine derivatives have shown that their fluorescence intensity can be significantly influenced by their substituents and molecular environment. nih.gov

Theoretical Chemistry and Computational Modeling of 7 Ethyl 9 Methylbenzo C Acridine

Quantum Chemical Calculations

Quantum chemical calculations serve as a fundamental tool for probing the intrinsic properties of 7-ethyl-9-methylbenzo[c]acridine at an electronic level.

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method for investigating the electronic architecture and chemical reactivity of molecules. For benzo[c]acridine derivatives, DFT studies have been pivotal in understanding their structure-activity relationships. dokumen.pub The planarity of the aromatic system is a critical determinant of the biological activity of benzo[c]acridines, and DFT calculations help to quantify this structural feature. researchgate.net The introduction of substituents, such as ethyl and methyl groups, can alter the electronic properties and, consequently, the biological efficacy of the parent molecule.

Topological Resonance Energy (TRE) Analysis of Benzo[c]acridine Systems

Topological Resonance Energy (TRE) is a theoretical model employed to assess the aromatic stability of cyclic conjugated molecules. The TRE model has been successfully applied to various polycyclic aromatic hydrocarbons, including the benzo[c]acridine framework, to quantify their resonance energy. sigmaaldrich.com This analysis provides a numerical value for the aromatic character, which is a key indicator of a molecule's thermodynamic stability and chemical inertness. Generally, a higher TRE value corresponds to greater aromatic stabilization.

Molecular Orbital Analysis (HOMO/LUMO) of this compound

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to defining a molecule's reactivity and electronic transitions. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap typically implies higher reactivity. For this compound, the distribution of these orbitals across the molecular framework dictates its electron-donating and accepting capabilities, which is crucial for understanding its interaction with other chemical species.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Computational Structure-Activity Relationship (SAR) studies are designed to establish a correlation between the chemical structure of a compound and its biological activity. For benzo[c]acridine derivatives, these studies are instrumental in the rational design of new analogues with enhanced therapeutic properties. ijpsjournal.com By employing computational models, various molecular descriptors, such as electronic, steric, and hydrophobic parameters, can be calculated for this compound and correlated with its observed biological effects. These analyses have consistently underscored the significance of the size and placement of substituents on the benzo[c]acridine scaffold in modulating their biological activity.

Molecular Interactions and Biological Mechanisms of 7 Ethyl 9 Methylbenzo C Acridine Derivatives

Nucleic Acid Intercalation Mechanisms of Benzo[c]acridines

Benzo[c]acridine derivatives are known to interact with nucleic acids, a characteristic that underpins many of their biological effects. ontosight.ai This interaction primarily occurs through intercalation, a process where the planar aromatic ring system of the molecule inserts itself between the base pairs of the DNA double helix. nih.gov This physical insertion leads to a distortion of the DNA structure, which can interfere with fundamental cellular processes such as DNA replication and transcription. researchgate.net The specific nature and consequences of this intercalation are influenced by the substituents on the benzo[c]acridine core.

DNA Binding Affinities and Modes (e.g., G-quadruplex stabilization)

The affinity and mode of DNA binding by benzo[c]acridine derivatives are critical determinants of their biological activity. These compounds, being planar, polycyclic, and heteroaromatic, possess the general structural requirements for DNA intercalation. beilstein-journals.org The binding affinity can be significant, with some benzo[c]quinolizinium derivatives, which share structural similarities, exhibiting binding constants (Kb) in the range of 6.0–11 × 10^4 M^–1. beilstein-journals.org The electrostatic properties of the derivatives, such as the presence of a positive charge, can enhance their binding affinity to the negatively charged DNA backbone. nih.gov

A particularly significant mode of interaction for some benzo[c]acridine derivatives is the stabilization of G-quadruplex (G4) DNA structures. mtroyal.ca G-quadruplexes are four-stranded DNA structures formed in guanine-rich sequences, which are prevalent in telomeres and the promoter regions of oncogenes. nih.gov Stabilization of these structures by small molecules can inhibit the activity of enzymes like telomerase and down-regulate the expression of oncogenes, thereby impeding cancer cell proliferation. mtroyal.canih.gov A series of 7-substituted-5,6-dihydrobenzo[c]acridine derivatives have been specifically designed and shown to effectively bind to and stabilize the c-KIT promoter G-quadruplex with good selectivity over duplex DNA. mtroyal.ca Interestingly, N-methylation of these derivatives, which introduces a positive charge, did not necessarily improve the stabilizing ability. mtroyal.ca

Compound TypeDNA InteractionSignificance
Benzo[c]acridine DerivativesIntercalation between DNA base pairsInterference with DNA replication and transcription
7-substituted-5,6-dihydrobenzo[c]acridinesG-quadruplex stabilization (e.g., c-KIT promoter)Inhibition of oncogene expression and cell proliferation
Benzo[c]quinolizinium DerivativesDNA intercalation with Kb values of 6.0–11 × 10^4 M^–1Potential for photo-controllable DNA binding and damage

Investigations of DNA Damage Induction

The interaction of benzo[c]acridine derivatives with DNA can lead to the induction of DNA damage. This damage can occur through several mechanisms, including the formation of covalent DNA adducts and the generation of reactive oxygen species (ROS). nih.govnih.govnih.gov

The metabolic activation of some benzo[c]acridines can lead to the formation of reactive intermediates, such as diol epoxides, which can then covalently bind to DNA, forming DNA adducts. nih.govnih.gov For instance, the carcinogen 7-methylbenz[c]acridine (7MBAC) is metabolized by liver microsomes to form ultimate carcinogens that bind to DNA. nih.gov Similarly, benzo[c]chrysene, a related polycyclic aromatic hydrocarbon, forms persistent DNA adducts in mouse skin. nih.gov These adducts can disrupt the normal functioning of DNA and lead to mutations if not repaired. nih.gov

Furthermore, some acridine-based compounds can participate in electron transfer reactions with DNA, leading to oxidative stress. nih.govresearchgate.netbenthamscience.com For example, certain acridine (B1665455) derivatives can act as electron donors or acceptors when intercalated into the DNA double helix, potentially generating ROS that can cause DNA strand breaks and other forms of damage. beilstein-journals.orgnih.gov

Enzyme Inhibition Studies at the Molecular Level

Beyond direct interaction with DNA, benzo[c]acridine derivatives exert significant biological effects through the inhibition of key enzymes. This inhibition is often a direct consequence of their DNA binding properties, as many of these enzymes utilize DNA as a substrate.

Topoisomerase I/II Inhibitory Mechanisms

Topoisomerases are essential enzymes that regulate the topology of DNA by catalyzing the breaking and rejoining of DNA strands. researchgate.net They are critical for processes such as DNA replication, transcription, and recombination. Benzo[c]acridine derivatives have been investigated as inhibitors of both topoisomerase I (Topo I) and topoisomerase II (Topo II). nih.govnih.gov

The inhibitory mechanism typically involves the stabilization of the "cleavable complex," an intermediate in the topoisomerase reaction where the enzyme is covalently bound to the cleaved DNA strand. By preventing the re-ligation of the DNA, these inhibitors lead to an accumulation of DNA strand breaks, which can trigger cell cycle arrest and apoptosis. acs.org

While some studies have shown that certain benzo[c]acridine derivatives are devoid of topoisomerase poisoning activity, others, particularly derivatives of the isomeric benz[a]acridine, have demonstrated potent Topo I inhibition. nih.gov The structure of the acridine derivative plays a crucial role in its inhibitory profile. For instance, some indenoisoquinolines, which are structurally related to benzo[c]acridines, are potent Topo I inhibitors with DNA cleavage patterns distinct from the well-known inhibitor camptothecin. acs.org Furthermore, certain acridine derivatives can act as dual inhibitors of both Topo I and Topo II. acs.org

EnzymeInhibitor ClassMechanism of Inhibition
Topoisomerase I/IIBenzo[c]acridine and related derivativesStabilization of the covalent enzyme-DNA "cleavable complex"
Topoisomerase IIndenoisoquinolinesInduces unique DNA cleavage sites
Topoisomerase IIAmsacrineKnown inhibitor, used as a benchmark

Telomerase Inhibition Potential

Telomerase is a reverse transcriptase that maintains the length of telomeres, the protective caps (B75204) at the ends of chromosomes. nih.gov Its activity is crucial for the immortal phenotype of most cancer cells. The G-rich nature of telomeric DNA can lead to the formation of G-quadruplex structures, which are not substrates for telomerase. nih.gov

As mentioned previously, benzo[c]acridine derivatives that can bind to and stabilize these G-quadruplexes are effective inhibitors of telomerase. mtroyal.canih.gov By stabilizing the G-quadruplex conformation of the telomeric DNA, these compounds prevent telomerase from accessing its substrate, thereby leading to telomere shortening and eventual cell senescence or apoptosis. nih.gov A number of acridine derivatives have been rationally designed as telomerase inhibitors based on this principle, with some showing potent activity. nih.gov

Chitinase (B1577495) Inhibition Mechanisms

Chitinases are enzymes that hydrolyze chitin, a major component of the cell walls of fungi and the exoskeletons of insects. nih.gov Inhibition of chitinase activity is a promising strategy for the development of antifungal agents. nih.gov

Recent studies have explored the potential of acridine derivatives as chitinase inhibitors. Spiro-acridine derivatives, in particular, have been identified as potential fungal chitinase inhibitors through computational and in vitro studies. nih.gov The proposed mechanism involves the interaction of the acridine compounds with the active site of the chitinase, specifically the conserved DXDXE motif that is essential for catalytic activity. nih.gov This interaction is thought to prevent the enzyme from binding to its natural substrate, chitin. Molecular dynamics simulations have shown stable interactions between certain spiro-acridine derivatives and fungal chitinases. nih.gov

Investigation of Protein-Ligand Interactions through Molecular Docking

Molecular docking is a computational technique utilized to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method provides insight into the binding affinity and interaction patterns between a ligand and its target protein at the molecular level. While direct molecular docking studies on 7-ethyl-9-methylbenzo[c]acridine are not extensively available in the reviewed scientific literature, research on structurally related benzo[c]acridine derivatives offers valuable insights into their potential protein-ligand interactions.

A study on a series of novel benzo[c]acridine-diones demonstrated their potential as anticancer agents by targeting tubulin. researchgate.netnih.gov Molecular docking simulations were performed to understand the interaction between the most active compound, a benzo[c]acridine-dione derivative referred to as compound 4g, and the colchicine-binding site of tubulin. nih.gov The docking results revealed that this derivative fits into the binding pocket and interacts with key amino acid residues, providing a plausible mechanism for its observed biological activity as a tubulin polymerization inhibitor. researchgate.netnih.gov The interactions were found to be crucial for the inhibitory action of the compound on tubulin. researchgate.net

The binding energy and interacting residues for the (R)- and (S)-enantiomers of the benzo[c]acridine-dione derivative (4g) were analyzed, indicating a stable interaction with the tubulin protein. researchgate.net The docking analysis suggested that specific hydrogen bonds and hydrophobic interactions contribute to the stability of the ligand-protein complex. researchgate.net

Table 1: Molecular Docking Interaction of a Benzo[c]acridine-dione Derivative (4g) with Tubulin

Ligand Interacting Residues Type of Interaction
(R)-4g Thr353 Hydrogen Bond
(S)-4g Lys352, Asn258 Hydrogen Bond

Source: Adapted from studies on benzo[c]acridine-diones. researchgate.net

It is important to note that these findings are for a benzo[c]acridine-dione and not this compound. The specific substitution pattern on the benzo[c]acridine core, such as the ethyl and methyl groups, would influence the compound's conformation, electronic distribution, and steric properties, thus potentially leading to different protein-ligand interactions. Further research is required to elucidate the precise molecular docking profile of this compound with its relevant biological targets.

Cellular Uptake and Intracellular Localization Studies in Research Models

The cellular uptake and subsequent intracellular localization of a compound are critical determinants of its biological activity. These processes dictate whether the molecule can reach its intended target within the cell to exert its effect. As of the current review of scientific literature, specific studies detailing the cellular uptake and intracellular localization of this compound have not been reported. However, research on other acridine and benzo[c]acridine derivatives can provide a general understanding of how this class of compounds might behave.

For instance, studies on certain acridine derivatives have investigated their subcellular distribution. One study on a proflavine (B1679165) derivative, which shares the core acridine structure, revealed its accumulation in the mitochondria of leukemia cells. nih.gov This localization was associated with the induction of oxidative stress and apoptosis, suggesting that mitochondria could be a key target for some acridines. nih.gov

Furthermore, a study on a benzo[c]acridine-dione derivative (compound 4g) provided insights into its cellular effects following uptake. This compound was found to induce cell-cycle arrest at the G2/M phase and promote apoptosis in cancer cell lines, including PC3 and MCF-7 cells. nih.gov At higher concentrations, it was observed to cause necrosis. nih.gov These biological outcomes are a direct consequence of the compound being taken up by the cells and interacting with its intracellular target, which in this case was identified as tubulin. nih.gov

Table 2: Cellular Effects of a Benzo[c]acridine-dione Derivative (4g) in Cancer Cell Lines

Cell Line Effect Mechanism
PC3 Cell-cycle arrest at G2/M, Apoptosis, Necrosis (at higher concentrations) Inhibition of tubulin polymerization

Source: Adapted from research on a benzo[c]acridine-dione derivative. nih.gov

The physicochemical properties of this compound, such as its lipophilicity and molecular size, would be expected to influence its ability to cross the cell membrane and its subsequent distribution within the cell. The ethyl and methyl substituents may enhance its lipophilicity, potentially favoring passive diffusion across the plasma membrane. However, without experimental data, its precise mechanisms of cellular uptake (e.g., passive diffusion, active transport) and its ultimate intracellular destination remain speculative. Further investigations are necessary to characterize the cellular pharmacology of this compound.

Advanced Research Applications of 7 Ethyl 9 Methylbenzo C Acridine in Materials Science and Bio Probing

Development as Fluorescent Probes and Dyes in Research

The rigid, planar structure of the acridine (B1665455) core in 7-ethyl-9-methylbenzo[c]acridine provides a foundation for its fluorescent properties. Acridine derivatives are well-documented for their use as fluorescent dyes and probes in various research applications. The emission properties of these molecules are often sensitive to the local environment, including polarity, pH, and the presence of specific biomolecules, making them valuable tools for sensing and imaging.

While specific photophysical data for this compound are not extensively detailed in publicly accessible literature, the general principles of acridine-based fluorophores can be applied. The fluorescence of these compounds arises from the π-π* transitions within the aromatic system. Substituents on the acridine ring, such as the ethyl and methyl groups in the case of this compound, can modulate these properties by influencing the electron density and steric hindrance of the molecule.

Table 1: General Photophysical Characteristics of Acridine Derivatives

PropertyTypical Range/Characteristic for Acridine DerivativesInfluencing Factors
Excitation Wavelength (λex) Ultraviolet to visible rangeExtent of conjugation, substituents, solvent polarity
Emission Wavelength (λem) Blue to red regionMolecular structure, environmental polarity, pH
Quantum Yield (ΦF) Varies widelyMolecular rigidity, solvent, temperature, presence of quenchers
Stokes Shift Typically moderateStructural and electronic properties of the fluorophore

Note: This table represents general properties for the acridine class of compounds. Specific values for this compound require dedicated experimental investigation.

The ability of acridine derivatives to intercalate into nucleic acids and their inherent fluorescence make them suitable candidates for biological imaging and staining. Acridine orange, a well-known derivative, is widely used to stain DNA and RNA in live cells, exhibiting different emission colors depending on its binding mode. nih.gov This property allows for the visualization of cellular components and the study of processes like apoptosis and cell cycle progression.

Exploration in Organic Semiconductor Materials Research

The exploration of polycyclic aromatic hydrocarbons as organic semiconductors is a burgeoning field of materials science. The extended π-conjugated systems in these molecules allow for charge transport, making them suitable for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).

Acridine-based molecules have been investigated for their potential as electron-transporting or hole-transporting materials. The nitrogen atom in the acridine ring can influence the electronic properties and intermolecular packing, which are critical for efficient charge transport.

Despite the theoretical potential of this compound as an organic semiconductor due to its polycyclic aromatic structure, a thorough search of scientific databases reveals a lack of published research specifically investigating its properties or applications in this area. Further research would be necessary to determine its charge carrier mobility, energy levels (HOMO/LUMO), and stability for potential use in electronic devices.

Role as Chemical Tools in Mechanistic Biological Studies

The interaction of small molecules with biological macromolecules is a cornerstone of chemical biology and drug discovery. Benzo[c]acridine derivatives, including this compound, have been utilized as chemical tools to probe and understand complex biological mechanisms, primarily due to their ability to bind to DNA. rsc.org

The planar structure of this compound allows it to intercalate between the base pairs of the DNA double helix. rsc.org This physical insertion can disrupt DNA replication and transcription, leading to cytotoxic effects. rsc.org This property has been exploited in the study of carcinogenesis and the development of potential anticancer agents.

Research on the related compound, 7-methylbenz[c]acridine, has shown that it can be metabolically activated to form diol epoxides, which then covalently bind to DNA. researchgate.net This process is a key step in the mechanism of chemical carcinogenesis. The study of such interactions provides valuable insights into the molecular basis of DNA damage and repair. Given the structural similarity, this compound is expected to have a comparable mechanism of action, making it a useful tool for studying these fundamental biological processes.

Table 2: Investigated Biological Activities of Substituted Benz[c]acridines

Compound FamilyInvestigated Biological ActivityPrimary Mechanism of Action
Methyl- and Ethyl-substituted Benz[c]acridines Cytotoxicity against cancer cell linesDNA intercalation, disruption of DNA replication and transcription
7-Methylbenz[c]acridine CarcinogenesisMetabolic activation to diol epoxides followed by covalent DNA binding

This table summarizes findings for the broader class of substituted benz[c]acridines, with specific data points for closely related analogs.

Future Research Directions and Unexplored Avenues for 7 Ethyl 9 Methylbenzo C Acridine

Development of Novel Asymmetric Synthesis Routes for Enantiopure Derivatives

The synthesis of enantiomerically pure derivatives of benzo[c]acridines is a critical area for future research. The development of stereoselective synthetic methods will allow for the investigation of the differential biological activities and physical properties of individual enantiomers.

Current research on related heterocyclic compounds, such as 1,4-benzodiazepines and 1,4-benzoxazepines, has demonstrated the successful application of rhodium-catalyzed hydrofunctionalization of alkynes and allenes to produce chiral 3-vinyl-1,4-benzodiazepines with excellent enantioselectivities. nih.gov Similar strategies could be adapted for the asymmetric synthesis of 7-ethyl-9-methylbenzo[c]acridine derivatives. For instance, employing chiral catalysts or auxiliaries in the key bond-forming reactions could provide access to enantioenriched products.

Another promising approach involves the intramolecular cycloaddition of homochiral nitrilimines, which has been used to obtain enantiopure triazolobenzodiazepines. researchgate.net Exploring analogous intramolecular cyclization strategies starting from chiral precursors could pave the way for the asymmetric synthesis of the this compound core. The development of such methods is crucial for producing specific stereoisomers, which is often a prerequisite for their evaluation in biological systems. nih.gov

Investigation of New Catalytic Systems for Efficient Synthesis

The development of efficient and environmentally friendly methods for synthesizing the benzo[c]acridine framework is paramount. Future research should focus on exploring novel catalytic systems that offer high yields, mild reaction conditions, and catalyst recyclability.

Recent advancements in the synthesis of benzo[c]acridine derivatives have highlighted the potential of various catalysts. researchgate.netscielo.org.mx For example, sulfonic acid functionalized SBA-15 (SBA-Pr-SO3H) has been utilized as a nanoporous acid catalyst for the one-pot, three-component condensation reaction to form tetrahydrobenzo[c]acridine derivatives. researchgate.netscielo.org.mx This method offers advantages such as high yields, solvent-free conditions, and catalyst reusability. researchgate.netscielo.org.mx Similarly, a novel solid acid catalyst, Fe3O4@SiO2@TAD-G2-SO3H, has been shown to be highly effective for the synthesis of tetrahydrobenzo[c]acridin-8(9H)-one derivatives, with the catalyst being easily separable using a magnetic field. nih.gov

Further investigations could explore a wider range of heterogeneous catalysts, including other functionalized mesoporous silicas, magnetic nanoparticles, and metal-organic frameworks. nih.gov The optimization of reaction parameters such as temperature, solvent, and catalyst loading will be crucial for maximizing efficiency. researchgate.netnih.gov The development of these catalytic systems will not only streamline the synthesis of this compound but also contribute to the broader field of green chemistry. scielo.org.mx

Deeper Exploration of Photochemical Reactivity and Transformations

The photochemical properties of acridine (B1665455) derivatives are well-documented, with applications in photodynamic therapy and photocatalysis. nih.govresearchgate.net A deeper understanding of the photochemical reactivity of this compound could unveil novel transformations and applications.

Future studies should systematically investigate the photophysical properties of this compound, including its absorption and emission spectra, quantum yields, and excited-state lifetimes. Upon excitation, acridine derivatives can generate reactive oxygen species such as singlet oxygen, a property that has been exploited in photodynamic therapy. nih.gov The efficiency of singlet oxygen production by this compound should be quantified to assess its potential as a photosensitizer.

Furthermore, the use of acridine derivatives as photocatalysts in organic synthesis is a rapidly growing field. researchgate.netacs.orgunc.edunih.gov Research should explore the ability of this compound to catalyze various photochemical reactions, such as C-H functionalization or decarboxylative couplings. researchgate.netnih.gov Understanding the mechanism of these photocatalytic cycles, including the role of single-electron transfer (SET) processes and the nature of the excited states involved, will be critical for designing new and efficient photochemical transformations. acs.orgunc.edunih.gov The one-pot photochemical annulation of 2-chloroindole-3-carbaldehydes with styrenes to synthesize benzo[c]carbazoles serves as an example of the potential of photochemical methods in constructing complex heterocyclic systems. nih.gov

Advanced Spectroscopic Analysis for Real-time Mechanistic Studies

To gain deeper insights into the reaction mechanisms involved in the synthesis and transformations of this compound, the application of advanced spectroscopic techniques for real-time monitoring is essential.

Techniques such as in-situ Fourier-transform infrared (FT-IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy can provide valuable information about the formation of intermediates and the kinetics of the reaction. scielo.org.mxnih.gov For instance, FT-IR can be used to monitor the disappearance of starting materials and the appearance of product peaks during a catalytic synthesis. scielo.org.mx

Furthermore, time-resolved spectroscopic methods, such as transient absorption spectroscopy, can be employed to study the dynamics of the excited states of this compound. unc.edu This would allow for the direct observation of processes like intersystem crossing and electron transfer, which are fundamental to its photochemical reactivity. unc.edu Combining these experimental techniques with computational studies will provide a comprehensive understanding of the reaction pathways at a molecular level. acs.orgnih.gov

Expanding Computational Models to Predict Novel Interactions and Properties

Computational modeling is a powerful tool for predicting the properties and interactions of molecules, thereby guiding experimental design. Expanding the use of computational models for this compound can accelerate the discovery of its potential applications.

Density functional theory (DFT) calculations can be used to predict the electronic structure, spectroscopic properties, and reactivity of the molecule. researchgate.netnih.gov For example, DFT can help in understanding the mechanism of catalytic reactions by calculating the energies of intermediates and transition states. researchgate.net

Molecular docking and molecular dynamics (MD) simulations can be employed to predict the binding affinity and interaction modes of this compound with biological macromolecules, such as DNA or proteins. nih.govnih.gov This is particularly relevant given that many acridine derivatives exhibit biological activity through DNA intercalation. ontosight.ai Such computational studies can help in identifying potential biological targets and in designing derivatives with enhanced activity and selectivity. nih.govnih.gov The insights gained from these computational models will be invaluable for prioritizing synthetic targets and for designing experiments to validate the predicted properties and interactions.

Q & A

Q. How do methyl and ethyl substituents affect the electrochemical properties of benzo[c]acridines?

  • Methodological Answer : Cyclic voltammetry (CV) in acetonitrile shows oxidation potentials at ~1.2 V (vs. Ag/AgCl). Methyl groups reduce electron density, shifting oxidation peaks anodically, while ethyl groups enhance π-stacking in thin-film electroluminescence studies .

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